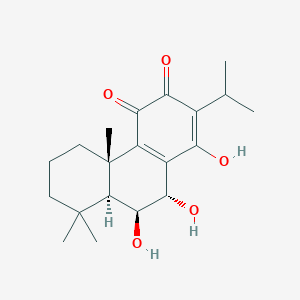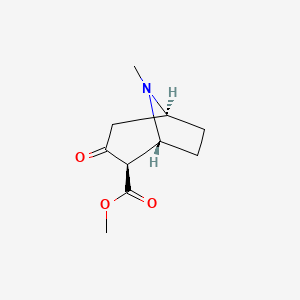
Parkeol
Descripción general
Descripción
Synthesis Analysis
Parkeol synthesis involves enzymatic cyclization of 2,3-oxidosqualene, mediated by parkeol synthase. In Oryza sativa (rice), parkeol synthase has been identified as a unique enzyme capable of producing parkeol as a single product, highlighting the specificity and efficiency of this biosynthetic route (Ito et al., 2011).
Molecular Structure Analysis
The molecular structure of parkeol is characterized by its pentacyclic framework, typical of triterpenes, which contributes to its physical and chemical properties. Studies on Oryza sativa parkeol cyclase have shed light on the substrate-folding conformation and the critical role of specific amino acid residues, such as Tyr257, in guiding the cyclization process and determining the final product's stereochemistry (Suzuki et al., 2019).
Chemical Reactions and Properties
Mutations in cycloartenol synthase, another oxidosqualene cyclase, have been shown to alter its product specificity, yielding parkeol among other compounds. This indicates the flexibility and potential for engineering of cyclase enzymes to produce specific triterpenes, including parkeol, underlining the intricate relationship between enzyme structure and function in triterpene biosynthesis (Segura et al., 2002).
Aplicaciones Científicas De Investigación
Biosynthesis in Sea Cucumbers
- Biosynthesis Pathway : Parkeol has been identified as a precursor in the biosynthesis of saponins in sea cucumbers, particularly in the Cuvier gland. This discovery helps understand the metabolic pathways in marine organisms (Kerr & Chen, 1995).
Genetic Engineering in Yeast
- Metabolic Engineering : A study demonstrated the engineering of Saccharomyces cerevisiae to produce parkeol, highlighting its potential in biotechnological applications and the possibility of novel metabolic pathways in yeast (Liu et al., 2012).
Plant Biosynthesis Studies
- Triterpene Cyclases in Rice : Research on Oryza sativa (rice) identified enzymes responsible for producing parkeol, providing insights into the diversity and specificity of triterpene biosynthesis in plants (Ito et al., 2011).
Sterol Conversion in Tobacco Cultures
- Conversion in Nicotiana tabacum : An investigation into the conversion of parkeol in tobacco tissue cultures revealed its transformation into a 24,25-epoxide, suggesting its involvement in natural pathways distinct from phytosterol precursors (Schaefer et al., 1970).
Enzymatic Mutagenesis Studies
- Cycloartenol Synthase Research : Mutagenesis experiments altering cycloartenol synthase resulted in mutants producing parkeol, revealing the enzyme's role in sterol biosynthesis and the effects of specific amino acid changes (Matsuda et al., 2000).
Directed Evolution in Yeast
- Mutant Synthases : Through directed evolution experiments in yeast, mutations in cycloartenol synthase were found to alter its catalytic activity, resulting in different proportions of lanosterol and parkeol. This study contributes to our understanding of enzyme specificity and potential for biotechnological applications (Segura et al., 2002).
Direcciones Futuras
The future directions for research on Parkeol could involve further investigation into its biosynthesis, its potential biological activities, and its role in the physiology of the organisms that produce it. As it is a relatively uncommon sterol, there is much that remains to be discovered about Parkeol .
Mecanismo De Acción
Target of Action
Parkeol is a relatively uncommon sterol secondary metabolite found mostly in plants . It is synthesized as a minor product by several oxidosqualene cyclase enzymes and is the sole product of the enzyme parkeol synthase .
Mode of Action
It is known that parkeol interacts with its targets to exert anti-inflammatory, anti-tumor, and anti-tuberculosis effects . The specific interactions and resulting changes at the molecular level are still under investigation.
Biochemical Pathways
Parkeol is synthesized via the oxidosqualene cyclase pathway . This pathway begins with the oxidation of squalene to oxidosqualene, which is then cyclized to form lanosterol or cycloartenol . In the case of Parkeol, it is synthesized as a minor product by several oxidosqualene cyclase enzymes
Result of Action
Parkeol has been found to have anti-inflammatory, anti-tumor, and anti-tuberculosis activity . .
Action Environment
It is known that parkeol is a sterol secondary metabolite found mostly in plants , suggesting that its synthesis and action may be influenced by the plant’s environment.
Propiedades
IUPAC Name |
(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,15,21-22,24-26,31H,9,11-14,16-19H2,1-8H3/t21-,22-,24-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVSYGCURCOSKP-FXCPCPCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487430 | |
| Record name | Parkeol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Parkeol | |
CAS RN |
514-45-4 | |
| Record name | Parkeol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parkeol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Parkeol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM88E87P32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5,7,8,14-Tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252114.png)

![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)

![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)








